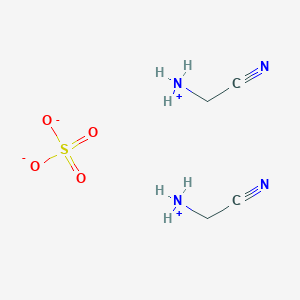

Aminoacetonitrile sulfate

Description

Properties

CAS No. |

5466-22-8 |

|---|---|

Molecular Formula |

C4H8N4O4S-2 |

Molecular Weight |

208.20 g/mol |

IUPAC Name |

bis(2-aminoacetonitrile);sulfate |

InChI |

InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4)/p-2 |

InChI Key |

NQHWLBZZBSYIPI-UHFFFAOYSA-L |

Canonical SMILES |

C(C#N)[NH3+].C(C#N)[NH3+].[O-]S(=O)(=O)[O-] |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aminoacetonitrile Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoacetonitrile sulfate, a salt of the simplest α-aminonitrile, serves as a pivotal and versatile building block in modern organic and medicinal chemistry. While the free base, aminoacetonitrile, is unstable at room temperature due to the inherent reactivity between its nucleophilic amine and electrophilic nitrile functionalities, its sulfate salt provides a stable, crystalline solid that is readily handled and utilized in a variety of synthetic applications.[1] This guide offers a comprehensive exploration of the chemical properties of aminoacetonitrile sulfate, providing insights into its structure, stability, reactivity, and spectroscopic profile. The information presented herein is intended to empower researchers to effectively harness the synthetic potential of this important reagent.

Physicochemical Properties

Aminoacetonitrile sulfate is a white to off-white crystalline powder.[2] Understanding its fundamental physical and chemical characteristics is crucial for its proper handling, storage, and application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 5466-22-8 | [3][4] |

| Molecular Formula | (H₂NCH₂CN)₂·H₂SO₄ | [4] |

| Molecular Weight | 210.21 g/mol | [4] |

| Appearance | White to almost white powder/crystal | [2] |

| Melting Point | 118-122 °C or ~160°C (with decomposition) | [3][5] |

| Solubility | Soluble in water | [5] |

| Hygroscopicity | Hygroscopic | [5] |

| Storage | Store below +30°C in a dry, well-ventilated place, protected from moisture. | [3] |

Note on Stoichiometry: It is important to distinguish between aminoacetonitrile sulfate, which typically refers to the 2:1 salt ((H₂NCH₂CN)₂·H₂SO₄), and aminoacetonitrile bisulfate or hydrogen sulfate (H₂NCH₂CN·H₂SO₄), a 1:1 salt. This guide primarily focuses on the more commonly available 2:1 sulfate salt.[6][7]

Molecular Structure and Spectroscopic Analysis

The structure of aminoacetonitrile sulfate consists of two protonated aminoacetonitrile cations and one sulfate anion. The protonation occurs at the primary amine, rendering it less nucleophilic and thus stabilizing the molecule against self-reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of aminoacetonitrile sulfate.

-

¹H NMR: In a typical ¹H NMR spectrum in D₂O, a singlet would be expected for the methylene (-CH₂-) protons. The chemical shift of this singlet is influenced by the adjacent electron-withdrawing nitrile group and the protonated amino group.

-

¹³C NMR: The ¹³C NMR spectrum would show two distinct signals corresponding to the methylene carbon and the nitrile carbon. The chemical shift of the nitrile carbon is typically found in the downfield region of the spectrum.

A detailed analysis of publicly available spectral data is recommended for precise chemical shift and coupling constant information.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in aminoacetonitrile sulfate. Key vibrational modes include:

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3000 | N-H stretching of the protonated amine (-NH₃⁺) |

| ~2240 | C≡N stretching of the nitrile group |

| ~1600 | N-H bending of the protonated amine |

| ~1100 | S=O stretching of the sulfate anion |

The presence of a sharp, medium-intensity peak around 2240 cm⁻¹ is characteristic of the nitrile functionality.[8]

Mass Spectrometry (MS)

Under mass spectrometry conditions, the aminoacetonitrile cation is observed. The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN or NH₃. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

Chemical Reactivity and Synthetic Applications

The bifunctional nature of aminoacetonitrile, possessing both a nucleophilic amino group (in its deprotonated form) and an electrophilic nitrile group, makes its sulfate salt a versatile reagent in organic synthesis.[9]

Role in Strecker Synthesis

Aminoacetonitrile is a key intermediate in the Strecker synthesis of glycine, the simplest amino acid.[10][11][12] The synthesis involves the reaction of formaldehyde with ammonia and hydrogen cyanide. Aminoacetonitrile is then hydrolyzed to yield glycine.[11]

Workflow: Strecker Synthesis of Glycine

Caption: Strecker synthesis pathway to glycine.

Precursor for Heterocyclic Compounds

Aminoacetonitrile sulfate is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are important scaffolds in medicinal chemistry.[9]

-

Imidazoles: Can be used in the synthesis of substituted imidazoles through cyclocondensation reactions.[9]

-

Triazoles: Serves as a precursor for the synthesis of 3-amino-1,2,4-triazoles.[9]

-

Tetrazoles: Can be adapted for the synthesis of nitrogen-rich tetrazole-based compounds.[9]

Experimental Protocol: Synthesis of Aminoacetonitrile Sulfate

This protocol is adapted from a patented method and should be performed by qualified personnel with appropriate safety precautions.[13]

-

Step 1: Synthesis of Aminoacetonitrile.

-

In a reactor, combine ammonium chloride, formaldehyde, and water.

-

Stir the mixture and cool to below 0 °C.

-

Slowly add an aqueous solution of sodium cyanide while maintaining the low temperature.

-

Simultaneously add acetic acid during the sodium cyanide addition.

-

Continue the reaction for 1-2 hours at a temperature below 0 °C.

-

Filter and centrifuge the resulting mixture to obtain crude aminoacetonitrile.

-

-

Step 2: Formation of the Sulfate Salt.

-

React the crude aminoacetonitrile with a methanol solution of sulfuric acid at 30-35 °C for 1-2 hours.

-

Cool the reaction mixture to below 5 °C to induce precipitation.

-

Filter and centrifuge the precipitate to isolate aminoacetonitrile sulfate.

-

Dry the product under vacuum.

-

Logical Relationship: Synthesis of Aminoacetonitrile Sulfate

Caption: Workflow for the synthesis of aminoacetonitrile sulfate.

Hydrolysis

Under aqueous acidic or basic conditions, the nitrile group of aminoacetonitrile sulfate can be hydrolyzed to a carboxylic acid, yielding glycine.[14] The hydrolysis proceeds through a glycinamide intermediate.[14] The kinetics of this hydrolysis are dependent on pH and temperature.

Stability and Safety Considerations

Stability

Aminoacetonitrile sulfate is significantly more stable than its free base form. However, it is hygroscopic and should be stored in a dry environment to prevent degradation.[5] Thermal decomposition occurs at elevated temperatures, typically around its melting point.[5]

Safety

Aminoacetonitrile sulfate is classified as a toxic compound if swallowed and causes skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood. In case of accidental contact, wash the affected area thoroughly with water.

Conclusion

Aminoacetonitrile sulfate is a stable and versatile reagent with significant applications in organic synthesis, particularly in the preparation of amino acids and heterocyclic compounds. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its characteristics, as outlined in this guide, is essential for its safe and effective utilization in the laboratory.

References

-

Aminoacetonitrile sulfate (1:1). PubChem. Accessed January 1, 2026. [Link]

-

FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K. ResearchGate. Accessed January 1, 2026. [Link]

-

Aminoacetonitrile sulfate. HANGZHOU HONGQIN PHARMTECH CO.,LTD. Accessed January 1, 2026. [Link]

-

aminoacetonitrile, sulfate(1:1). SpectraBase. Accessed January 1, 2026. [Link]

-

Aminoacetonitrile. Wikipedia. Accessed January 1, 2026. [Link]

-

Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: react. Astronomy & Astrophysics. Accessed January 1, 2026. [Link]

-

The 1H NMR and 13C NMR spectra of synthesized organosulfate standards are shown in Figure. AMT. Accessed January 1, 2026. [Link]

-

Aminoacetonitrile sulfate. PubChem. Accessed January 1, 2026. [Link]

-

Amino-Acetonitrile sulfate. ChemBK. Accessed January 1, 2026. [Link]

-

13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248309). Human Metabolome Database. Accessed January 1, 2026. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Accessed January 1, 2026. [Link]

-

Strecker amino acid synthesis. Wikipedia. Accessed January 1, 2026. [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Accessed January 1, 2026. [Link]

-

Strecker amino acid synthesis. chemeurope.com. Accessed January 1, 2026. [Link]

-

Introduction to NMR and Its Application in Metabolite Structure Determination. UNL | Powers Group. Accessed January 1, 2026. [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. Accessed January 1, 2026. [Link]

-

Hydrolysis of aminoacetonitrile in glycine via the glycinamide. ResearchGate. Accessed January 1, 2026. [Link]

-

Flow Chart of the determination procedure. ResearchGate. Accessed January 1, 2026. [Link]

-

Interpretation of mass spectra. University of Arizona. Accessed January 1, 2026. [Link]

-

AMINOACETONITRILE SULFATE. Drugfuture. Accessed January 1, 2026. [Link]

- Method for preparing aminoacetonitrile sulfate.

Sources

- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 2. AMINOACETONITRILE HYDROGEN SULFATE(151-63-3) 13C NMR spectrum [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Aminoacetonitrile sulfate for synthesis 5466-22-8 [sigmaaldrich.com]

- 5. Aminoacetonitrile sulfate [hqpharmtech.com]

- 6. Aminoacetonitrile sulfate (1:1) | C2H6N2O4S | CID 196971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aminoacetonitrile sulfate | C4H8N4O4S-2 | CID 23618414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. aanda.org [aanda.org]

- 11. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 12. Strecker_amino_acid_synthesis [chemeurope.com]

- 13. CN102531960B - Method for preparing aminoacetonitrile sulfate - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of Aminoacetonitrile Sulfate

This document provides an in-depth technical exploration of the synthesis of aminoacetonitrile sulfate, a critical and stabilized precursor for various applications ranging from pharmaceutical development to industrial chemical synthesis. As a stable salt of the otherwise volatile and reactive aminoacetonitrile, its synthesis is a cornerstone process for leveraging this versatile molecule. This guide moves beyond a simple recitation of steps to provide a causal understanding of the process, ensuring that researchers, scientists, and drug development professionals can execute the synthesis with a foundation of scientific integrity and practical insight.

Introduction: The Strategic Importance of Aminoacetonitrile Sulfate

Aminoacetonitrile (H₂NCH₂CN), also known as glycinonitrile, is a bifunctional organic compound featuring both a nucleophilic amine and an electrophilic nitrile group. This structure makes it an invaluable building block, particularly as a direct precursor to glycine, the simplest proteinogenic amino acid, through hydrolysis.[1][2] Furthermore, derivatives of aminoacetonitrile have been identified as a novel class of potent anthelmintic compounds, active against parasitic nematodes that are resistant to existing drug classes.[1][3]

However, the utility of free aminoacetonitrile is hampered by its inherent instability at room temperature, where it is prone to self-reaction and degradation.[1] Conversion to a stable salt form is therefore not merely a convenience but a necessity for its practical storage, transport, and application. The sulfate salt, bis(aminoacetonitrile) sulfate, offers excellent stability, making it the preferred form for industrial and laboratory use.[1] This guide details the robust and validated methodologies for its preparation from glycinonitrile, which itself can be synthesized from readily available starting materials.

Section 1: Mechanistic Underpinnings and Reaction Strategy

The conversion of glycinonitrile to its sulfate salt is fundamentally an acid-base reaction. However, the overall synthesis strategy typically begins one step further back, with the formation of glycinonitrile itself, as the crude product is often directly converted to the more stable sulfate salt without intermediate purification.

A prevalent and industrially relevant method for producing aminoacetonitrile is a variation of the Strecker synthesis. This process involves the condensation of an aldehyde (formaldehyde), an amine source (ammonia, often from ammonium chloride), and a cyanide source (e.g., sodium cyanide).[4][5] The reaction proceeds through the formation of an intermediate imine, which is then attacked by the cyanide ion to form the α-aminonitrile.

The subsequent and focal step of this guide is the protonation of the amino group of two aminoacetonitrile molecules by a single molecule of sulfuric acid. This acid-base reaction yields the bis(aminoacetonitrile) sulfate salt, which is significantly less nucleophilic and more stable than the free base. The choice of solvent is critical; a solvent in which the sulfate salt has low solubility, such as methanol or ethanol, is ideal as it allows for the product to precipitate directly from the reaction mixture, facilitating a high-yield isolation.[4][6]

Section 2: Safety Engineering and Proactive Risk Mitigation

The synthesis of aminoacetonitrile sulfate involves substances with significant toxicological profiles. A proactive approach to safety, grounded in a thorough understanding of the risks, is paramount.

Core Hazards:

-

Cyanide: Sodium cyanide and its potential byproduct, hydrogen cyanide gas, are highly toxic. Contact with acids liberates highly toxic hydrogen cyanide gas.[7] Ingestion or absorption through the skin can be fatal.

-

Aminoacetonitrile & Sulfate Salt: The product itself is classified as toxic if swallowed.[7][8][9] It is also a skin and serious eye irritant.[9][10]

-

Reagents: Formaldehyde is a known carcinogen and sensitizer. Sulfuric acid is highly corrosive.

All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or dust.[8][11] A detailed summary of essential safety protocols is presented below.

| Hazard Category | Associated Risks | Mandatory Protective Measures & Handling Protocols |

| Chemical Toxicity | Acute toxicity (oral, dermal, inhalation) from cyanide and aminoacetonitrile.[9][10] | PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, face shield, and a lab coat are mandatory.[8][11][12] Handling: Use only in a chemical fume hood.[11] Avoid dust formation.[13] Wash hands and any exposed skin thoroughly after handling.[8][9] |

| Corrosivity | Severe skin and eye damage from sulfuric acid. | Handling: Dispense sulfuric acid carefully and ensure an eyewash station and safety shower are immediately accessible.[12] |

| Reactivity | Release of highly toxic hydrogen cyanide gas upon acidification of cyanide solutions.[7] | Protocol: Maintain basic or neutral conditions when handling cyanide solutions. Never mix cyanide waste with acidic waste streams. The synthesis protocol itself uses controlled addition to manage reactivity. |

| Fire & Decomposition | Thermal decomposition can release irritating and toxic gases, including CO, CO₂, NOx, SOx, and hydrogen cyanide.[8] | Emergency: Use appropriate fire extinguishers for chemical fires. Wear self-contained breathing apparatus (SCBA) in the event of a fire.[8] |

Section 3: Validated Synthesis Protocols

The following protocol details a robust, two-stage process for the synthesis of aminoacetonitrile sulfate, beginning with the formation of aminoacetonitrile from commodity chemicals. This method is adapted from established industrial processes and provides a high-yield pathway to the final product.[4]

Experimental Protocol: Synthesis of Aminoacetonitrile Sulfate

Stage 1: Synthesis of Crude Aminoacetonitrile

-

Reactor Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and two dropping funnels, add ammonium chloride (1.0 eq), 37% aqueous formaldehyde (2.0 eq), and water.

-

Causality Note: Ammonium chloride serves as the ammonia source. The reaction is performed in an aqueous medium to dissolve the reactants.

-

-

Initial Cooling: Cool the stirred mixture to below 0°C using an ice-salt or acetone-dry ice bath.

-

Causality Note: The reaction is exothermic and the intermediates are sensitive. Low temperatures are crucial to control the reaction rate, prevent side reactions, and minimize the potential for uncontrolled hydrogen cyanide release.

-

-

Reagent Addition: Begin the dropwise addition of a 30-40 wt% aqueous solution of sodium cyanide (1.0 eq).

-

Concurrent Addition: When approximately half of the sodium cyanide solution has been added, begin the simultaneous dropwise addition of acetic acid (0.7 eq). Maintain the internal temperature below 0°C throughout the additions.

-

Causality Note: Acetic acid acts as a catalyst.[4] Its gradual addition helps to control the pH and the reaction rate. Adding it concurrently with the latter half of the cyanide ensures the reaction environment is optimized as reactant concentrations change.

-

-

Reaction Completion: After the additions are complete, continue to stir the reaction mixture at a temperature below 0°C for an additional 1-2 hours.

-

Isolation of Crude Product: Isolate the precipitated crude aminoacetonitrile by filtration, followed by centrifugation to remove excess water. Do not allow the crude product to warm significantly.

-

Causality Note: The crude aminoacetonitrile is used directly in the next stage to avoid degradation associated with purification of the free base.

-

Stage 2: Formation and Isolation of Aminoacetonitrile Sulfate

-

Solvent Preparation: Prepare a solution of sulfuric acid (≤15 wt%) in methanol. Ensure the water content of this solution is ≤1%.

-

Salt Formation: Add the crude, moist aminoacetonitrile (from Stage 1) to the methanolic sulfuric acid solution. The molar ratio should be approximately 2 moles of aminoacetonitrile to 1 mole of sulfuric acid.

-

Reaction: Stir the mixture at a controlled temperature of 30-35°C for 1-2 hours.

-

Causality Note: Gentle heating ensures the complete reaction and dissolution of the free base before precipitation, leading to a more crystalline and pure product.

-

-

Crystallization: Cool the reaction mixture to below 5°C in an ice bath to induce the precipitation of aminoacetonitrile sulfate.

-

Causality Note: Lowering the temperature significantly decreases the solubility of the product, maximizing the isolated yield.

-

-

Product Isolation: Collect the white crystalline product by filtration. Wash the filter cake with a small amount of cold methanol to remove any soluble impurities.

-

Drying: Dry the product under vacuum to obtain the final, stable aminoacetonitrile sulfate. The expected total molar yield for this process is high, with the salification step yielding over 95%.[4]

Synthesis Workflow Diagram

Sources

- 1. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 2. CN108623489B - Method for synthesizing glycine by continuously and rapidly alkaline hydrolyzing aminoacetonitrile - Google Patents [patents.google.com]

- 3. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102531960B - Method for preparing aminoacetonitrile sulfate - Google Patents [patents.google.com]

- 5. CN102432501A - Preparation method of aminoacetonitrile hydrochloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Aminoacetonitrile Sulfate for Synthesis - Affordable Price, High Purity Industrial Lab Chemical [alphachemikaindia.com]

- 8. fishersci.com [fishersci.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. chembk.com [chembk.com]

- 11. pfaltzandbauer.com [pfaltzandbauer.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. AMINOACETONITRILE - Safety Data Sheet [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

Aminoacetonitrile Sulfate: A Cornerstone Precursor in Modern Prebiotic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest to understand the origins of life invariably leads to the study of prebiotic chemistry—the chemical processes that occurred on the primitive Earth, leading to the formation of the building blocks of life. Among the pantheon of simple molecules implicated in these primordial reactions, aminoacetonitrile (AAN) and its sulfate salt have emerged as a focal point of intense research. This technical guide provides a comprehensive overview of aminoacetonitrile sulfate's pivotal role as a precursor in the synthesis of fundamental biomolecules. We will delve into its formation through the Strecker synthesis, its stability under various prebiotic conditions, and its reactivity in forming peptides and nucleobases. This document is intended to serve as a detailed resource, synthesizing established knowledge with recent findings to illuminate the causal relationships behind experimental choices and to provide robust, validated protocols for the scientific community.

Introduction: The Significance of Nitriles in Chemical Evolution

The journey from a sterile, primordial Earth to a planet teeming with life is a narrative written in the language of chemistry. Central to this story are nitriles, a class of organic compounds characterized by a carbon-nitrogen triple bond. Their prevalence in interstellar space and their demonstrated reactivity under simulated prebiotic conditions position them as key players in the synthesis of life's essential molecules.[1] Aminoacetonitrile (H₂NCH₂CN), the simplest α-aminonitrile, is of particular interest due to its direct structural relationship to glycine, the simplest proteinogenic amino acid.[2]

The sulfate salt of aminoacetonitrile ([NCCH₂NH₃]⁺HSO₄⁻) offers a stable, crystalline form of this otherwise unstable liquid, making it an ideal reagent for laboratory investigations into prebiotic pathways.[3] This guide will explore the multifaceted role of aminoacetonitrile sulfate, from its plausible formation on the early Earth to its participation in the genesis of peptides and nucleic acid precursors.

The Prebiotic Synthesis of Aminoacetonitrile: The Strecker Reaction

The most widely accepted pathway for the formation of aminoacetonitrile in a prebiotic setting is the Strecker synthesis.[4][5] This robust reaction involves the condensation of an aldehyde (formaldehyde in the case of AAN), ammonia, and hydrogen cyanide.[6]

Mechanism of the Strecker Synthesis

The Strecker synthesis is a one-pot, three-component reaction that proceeds through the formation of an aminonitrile intermediate.[5] The generally accepted mechanism involves two key steps:

-

Imine Formation: Formaldehyde reacts with ammonia to form methanimine (CH₂NH) after the elimination of a water molecule.[2]

-

Cyanide Addition: Hydrogen cyanide then adds to the imine, forming aminoacetonitrile.[2]

This reaction is believed to have been a significant source of amino acid precursors on the primitive Earth, given the likely abundance of the starting materials in the prebiotic environment.[4]

Caption: The Strecker synthesis pathway to aminoacetonitrile.

Experimental Protocol: Simulation of Prebiotic Strecker Synthesis

The following protocol outlines a laboratory simulation of the Strecker synthesis under plausible prebiotic conditions.

Materials:

-

Formaldehyde (37% aqueous solution)

-

Ammonium chloride (NH₄Cl)

-

Potassium cyanide (KCN)

-

Deionized water

-

Hydrochloric acid (HCl) for pH adjustment

-

Sodium hydroxide (NaOH) for pH adjustment

Procedure:

-

Prepare an aqueous solution of ammonium chloride and potassium cyanide in a sealed reaction vessel. Caution: Potassium cyanide is extremely toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7][8]

-

Slowly add the formaldehyde solution to the reaction mixture while stirring.

-

Adjust the pH of the solution to a weakly basic range (pH 8-9) using HCl or NaOH. This pH range is considered plausible for prebiotic aqueous environments and favors the formation of the aminonitrile.[9]

-

Maintain the reaction at a constant temperature, for example, 50°C, to simulate a warm prebiotic pond.

-

Monitor the reaction progress over time using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the yield of aminoacetonitrile.[10][11]

Rationale for Experimental Choices:

-

Use of Salts: Using ammonium chloride and potassium cyanide instead of gaseous ammonia and hydrogen cyanide enhances safety and simplifies handling in a laboratory setting.[5]

-

pH Control: The pH of the reaction medium is a critical parameter. A slightly alkaline environment promotes the availability of free ammonia, which is necessary for imine formation.[9]

-

Temperature: Moderate temperatures are chosen to reflect conditions that could have existed in localized geothermal areas on the early Earth.

Aminoacetonitrile Sulfate: A Stable Precursor for Prebiotic Chemistry

While aminoacetonitrile is a key intermediate, its inherent instability in its pure liquid form presents challenges for its accumulation and subsequent reactions.[3] The sulfate salt, however, is a stable, off-white crystalline powder, making it a more plausible candidate for a persistent prebiotic precursor.[12]

| Property | Value | Reference |

| Molecular Formula | C₂H₆N₂O₄S | [12] |

| Appearance | White to off-white powder/crystal | [12] |

| Melting Point | 165 °C | |

| Solubility in Water | 970 g/L at 20 °C |

Safety and Handling of Aminoacetonitrile Sulfate

Aminoacetonitrile sulfate is classified as a hazardous substance and must be handled with care.[12] It is toxic if swallowed, and causes skin and eye irritation.

Mandatory Safety Precautions:

-

Always handle in a well-ventilated area, preferably a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

-

Avoid inhalation of dust.[13]

-

In case of accidental contact, wash the affected area thoroughly with water.[7]

-

Store in a cool, dry place away from incompatible materials.[8]

The Role of Aminoacetonitrile in Peptide Synthesis

The formation of peptides, the polymers of amino acids, is a crucial step in the origin of life. Aminoacetonitrile is a direct precursor to glycine, and its derivatives can lead to other amino acids.[1] More significantly, recent research has highlighted the potential for aminonitriles to directly participate in peptide bond formation, bypassing the need for free amino acids in some prebiotic scenarios.[14]

Hydrolysis to Glycine

The most straightforward role of aminoacetonitrile in peptide synthesis is its hydrolysis to form glycine.[15] This process is thought to occur in two steps:

-

Hydration: The nitrile group of aminoacetonitrile is hydrated to form glycinamide (H₂NCH₂CONH₂).

-

Hydrolysis: The amide group of glycinamide is then hydrolyzed to yield glycine (H₂NCH₂COOH).[15]

While this hydrolysis is feasible, it can be a slow process under neutral pH conditions.[16] Theoretical calculations suggest a significant energy barrier for the direct hydrolysis of the nitrile group.[15]

Caption: Hydrolysis of aminoacetonitrile to glycine.

Direct Peptide Formation from Aminonitriles

A compelling alternative to the traditional amino acid polymerization model is the direct involvement of aminonitriles in peptide bond formation. This pathway is particularly attractive as it circumvents the thermodynamic unfavorability of peptide bond formation in aqueous environments.[14]

Proposed Mechanism:

One proposed mechanism involves the reaction of an N-acylated aminonitrile with another aminonitrile. The nitrile group acts as an electrophile, and the amino group of the second aminonitrile acts as a nucleophile. This reaction forms a peptide bond and regenerates a nitrile group at the C-terminus, allowing for further chain elongation.[14]

Aminoacetonitrile as a Precursor for Nucleobases

Beyond its role in forming the backbone of proteins, aminoacetonitrile has also been implicated in the prebiotic synthesis of nucleobases, the informational components of nucleic acids. Specifically, it has been proposed as a precursor for the formation of adenine, a purine base found in both DNA and RNA.[17][18]

Plausible Reaction Pathway:

Chemical modeling studies suggest that aminoacetonitrile can react with other small molecules, such as cyanogen (NCCN), on the surfaces of interstellar grains to form adenine.[17][18] While the precise mechanisms are still under investigation, these findings point to a common origin for the building blocks of both proteins and nucleic acids.[18]

The Influence of Environmental Factors

The efficiency and outcome of prebiotic reactions involving aminoacetonitrile are highly dependent on environmental conditions.

Role of Mineral Catalysis

Minerals present on the early Earth could have played a significant role in catalyzing prebiotic reactions.[19] For instance, certain metal sulfides and oxides have been shown to promote the polymerization and transformation of nitriles.[19][20] Further research is needed to fully elucidate the catalytic effects of specific minerals on the reactions of aminoacetonitrile.

Phosphorylation in Prebiotic Chemistry

Phosphorylation is a key process in modern biochemistry, and its prebiotic origins are a subject of intense study.[21] The phosphorylation of aminoacetonitrile and its derivatives could have been a crucial step in activating these molecules for further reactions, such as peptide or nucleotide synthesis.[22] Recent studies have shown that phosphate can play a role in the stereoselective synthesis of amino-nucleosides, suggesting a multifaceted role for this essential element.[23]

Future Directions and Unanswered Questions

While significant progress has been made in understanding the role of aminoacetonitrile sulfate in prebiotic chemistry, many questions remain.

-

What are the precise mechanisms and yields of peptide and nucleobase synthesis from aminoacetonitrile under a range of plausible prebiotic conditions?

-

How does the presence of other organic and inorganic molecules in a "prebiotic soup" affect the reactivity of aminoacetonitrile?

-

What is the full extent of the catalytic role of various minerals in the transformation of aminoacetonitrile?

-

Can enantiomeric excesses of amino acids be generated from aminonitrile precursors under prebiotic conditions?[24][25]

Addressing these questions will require a combination of laboratory experiments, computational modeling, and the analysis of extraterrestrial materials such as meteorites.[24][26]

Conclusion

Aminoacetonitrile sulfate stands as a compelling and versatile precursor in the field of prebiotic chemistry. Its plausible formation via the Strecker synthesis, its stability as a sulfate salt, and its demonstrated reactivity in forming both peptides and nucleobases underscore its potential significance in the origin of life. This guide has provided a technical overview of our current understanding, highlighting the causal relationships behind experimental methodologies and the intricate interplay of chemical principles. As research continues to unravel the complexities of prebiotic chemistry, aminoacetonitrile sulfate will undoubtedly remain a central molecule of investigation, offering further insights into the chemical evolution that led to the emergence of life on Earth.

References

-

Danger, G., et al. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). Astronomy & Astrophysics, 530, A46. [Link]

-

Methylamine Supplier. (n.d.). Aminoacetonitrile Sulfate: Direct Talk on Source, Safety, and Supply. [Link]

-

Lo, Y. A., et al. (1997). Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. The Journal of Physical Chemistry A, 101(29), 5470-5478. [Link]

-

Whitaker, D., & Powner, M. W. (2022). Prebiotic synthesis and triphosphorylation of 3′-amino-TNA nucleosides. Nature Chemistry, 14(7), 766-774. [Link]

-

Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

-

Hickman-Lewis, K., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. [Link]

-

Gibard, C., et al. (2019). Selective prebiotic synthesis of phosphoroaminonitriles and aminothioamides in neutral water. Nature Communications, 10(1), 584. [Link]

-

Elsila, J. E., et al. (2016). Pathways to Meteoritic Glycine and Methylamine. ACS Earth and Space Chemistry, 1(1), 27-35. [Link]

-

Kamaluddin, et al. (1979). Methyleneaminoacetonitrile: possible role in chemical evolution-II. Origins of Life, 9(3), 209-214. [Link]

-

Danger, G., et al. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN). Astronomy & Astrophysics, 530, A46. [Link]

-

Ortiz Leyra, K. R., et al. (2025). Experimental and Computational Study of Amino Acid Synthesis from Acetonitrile and Glycine Oligomers on a Carbonate Surface under Simulated Titan and Early Earth Conditions. Journal of Astrobiology & Outreach. [Link]

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

-

Bera, P. P., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(13), 3293-3300. [Link]

-

Liu, Y., et al. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Interface Focus, 14(4), 20240011. [Link]

-

Zhang, X., et al. (2024). Chemical models of interstellar glycine and adenine precursor aminoacetonitrile (NHCHCN). Monthly Notices of the Royal Astronomical Society. [Link]

-

J&K Scientific LLC. (2021, March 23). Strecker Amino Acid Synthesis. [Link]

-

Zhang, X., et al. (2024). Chemical Models of Interstellar Glycine and Adenine Precursor Aminoacetonitrile (NH2CH2CN). Astrobiology. [Link]

-

Sturtz, M., & House, C. H. (2023). Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. Life, 13(7), 1499. [Link]

-

Puzzarini, C., et al. (2023). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics, 25(5), 3766-3776. [Link]

-

Gan, D. W., et al. (2024). A plausible pathway to prebiotic peptides via amino acid amides on the primordial Earth. Earth and Planetary Physics, 8(6), 868-877. [Link]

-

Bera, P. P., et al. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters, 14(13), 3293-3300. [Link]

-

Canavelli, P., et al. (2019). Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. Nature Communications, 10(1), 3277. [Link]

-

Cooks, R. G., & Zare, R. N. (2017). Prebiotic phosphorylation enabled by microdroplets. Proceedings of the National Academy of Sciences, 114(47), 12360-12361. [Link]

-

Pathak, H. D. (2014). Acetonitrile: A plausible source of amino acids on the primitive earth. IOSR Journal of Applied Chemistry, 7(1), 1-6. [Link]

-

Moutou, G., et al. (1995). Equilibrium of α‐aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. Journal of Physical Organic Chemistry, 8(11), 721-730. [Link]

-

Moutou, G., et al. (1995). Equilibrium of α‐aminoacetonitrile formation from formaldehyde, hydrogen cyanide and ammonia in aqueous solution: Industrial and prebiotic significance. Journal of Physical Organic Chemistry, 8(11), 721-730. [Link]

-

Wikipedia. (n.d.). Aminoacetonitrile. [Link]

-

Liu, Y., et al. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Interface Focus, 14(4), 20240011. [Link]

-

Whitaker, D., & Powner, M. W. (2022). Prebiotic synthesis and triphosphorylation of 3'-amino-TNA nucleosides. Nature Chemistry, 14(7), 766-774. [Link]

-

Belloche, A., et al. (2008). Detection of amino acetonitrile in Sgr B2(N). Astronomy & Astrophysics, 482(1), 179-196. [Link]

-

Gutta, C. V., et al. (2025). Analytical Characterization Approaches to Measure Prebiotic-Synthesis Products in Salty Environments. ChemRxiv. [Link]

-

Gan, D., et al. (2023). Biomimetic prebiotic synthesis of homochiral peptides via a potential 5′-aa-AMP precursor. Chemical Communications, 59(96), 14246-14249. [Link]

-

Sturtz, M., & House, C. H. (2023). Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems. Life, 13(7), 1499. [Link]

-

Elsila, J. E., et al. (2016). Meteoritic Amino Acids: Diversity in Compositions Reflects Parent Body Histories. Accounts of Chemical Research, 49(10), 2149-2155. [Link]

-

NASA. (n.d.). How are Amino Acids Altered in Meteorite Parent Bodies by Hydrothermal Processes?. NASA Goddard Space Flight Center. [Link]

-

Thottempudi, V., et al. (2014). Aminoacetonitrile as precursor for nitrogen rich stable and insensitive asymmetric N-methylene-C linked tetrazole-based energetic compounds. Journal of Materials Chemistry A, 2(31), 12176-12185. [Link]

-

Puzzarini, C., et al. (2023). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics, 25(5), 3766-3776. [Link]

-

Nakazawa, H. (2025). Catalytic Syntheses of Amino Acids: Significance for Nebular and Planetary Chemistry. Geochemical Journal. [Link]

-

Wang, Y., et al. (2024). Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society. [Link]

Sources

- 1. Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN) | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. aanda.org [aanda.org]

- 3. Aminoacetonitrile - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. fishersci.com [fishersci.com]

- 9. Amino acid analogues provide multiple plausible pathways to prebiotic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Aminoacetonitrile Sulfate Supplier in China [nj-finechem.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. communities.springernature.com [communities.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP05179F [pubs.rsc.org]

- 17. academic.oup.com [academic.oup.com]

- 18. astrobiology.com [astrobiology.com]

- 19. Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Metal Catalysis Acting on Nitriles in Early Earth Hydrothermal Systems | NSF Public Access Repository [par.nsf.gov]

- 21. Prebiotic phosphorylation enabled by microdroplets - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Meteoritic Amino Acids: Diversity in Compositions Reflects Parent Body Histories - PMC [pmc.ncbi.nlm.nih.gov]

The Celestial Thread: An In-depth Technical Guide to the Discovery and Significance of Interstellar Aminoacetonitrile

Abstract

The detection of aminoacetonitrile (NH₂CH₂CN), a direct precursor to the simplest amino acid, glycine, in the interstellar medium (ISM) represents a watershed moment in astrochemistry and the search for life's origins. This technical guide provides a comprehensive overview of the discovery of aminoacetonitrile, detailing the observational methodologies, its formation chemistry in interstellar environments, and its profound astrobiological implications. We synthesize observational data from seminal studies, outline the laboratory and computational work that underpins our understanding of this molecule, and present detailed protocols for its detection and analysis. This document is intended for researchers in astrochemistry, astrophysics, and drug development professionals interested in prebiotic chemistry and the interstellar inventory of complex organic molecules.

Introduction: The Prebiotic Needle in a Cosmic Haystack

The vast expanses between stars, once considered empty, are now known to be permeated by a tenuous mixture of gas and dust known as the interstellar medium (ISM). Within the coldest, densest regions of the ISM, known as molecular clouds, a rich and complex chemistry unfolds, giving rise to over 260 identified molecules.[1] The quest for complex organic molecules (COMs) in these stellar nurseries is driven by a fundamental question: could the building blocks of life have formed in space and been delivered to nascent planets like Earth?

Amino acids are the monomers of proteins, essential to all known life. While they have been found in meteorites, their direct detection in the ISM has remained elusive. The simplest amino acid, glycine (NH₂CH₂COOH), has been the subject of intense searches for decades, but these have not yielded an unambiguous detection.[1][2][3] This difficulty prompted a strategic shift: to search for its direct chemical precursors. Aminoacetonitrile (AAN), also known as glycinenitrile, emerged as a prime candidate.[4][5] Through a process known as Strecker synthesis, AAN can be hydrolyzed to form glycine, making it a critical link in the plausible pathway from simple interstellar species to biological monomers.[5][6]

This guide delves into the successful detection of AAN, a milestone that has invigorated the field of prebiotic astrochemistry.

Observational Discovery and Confirmation

The first definitive detection of aminoacetonitrile was achieved in the direction of the prolific star-forming region Sagittarius B2 (Sgr B2).[2][3] This region, located near the Galactic Center, contains dense, hot molecular cores that are exceptionally rich in complex organic molecules.[3]

The Sagittarius B2(N) Detection

A team led by Arnaud Belloche at the Max Planck Institute for Radio Astronomy utilized a combination of single-dish and interferometric observations to identify AAN.[2]

-

Initial Survey: A comprehensive line survey of the Sgr B2(N) hot core, nicknamed the "Large Molecule Heimat," was conducted using the IRAM 30m telescope in Spain.[2] This survey covered a wide frequency range in the 3mm atmospheric window, revealing a dense forest of thousands of spectral lines from various molecules.

-

Line Identification: By meticulously modeling the emission from all known molecules under the assumption of Local Thermodynamic Equilibrium (LTE), the team identified a series of weak, unassigned spectral features. These features matched the frequencies predicted for the rotational transitions of aminoacetonitrile, with intensities consistent with a single rotational temperature.[2][7]

-

Interferometric Confirmation: To confirm the detection and pinpoint the emission's origin, follow-up observations were conducted with the IRAM Plateau de Bure Interferometer in France and the Australia Telescope Compact Array (ATCA) .[2] These interferometers provided much higher spatial resolution, confirming that the candidate lines were all emitted from the same compact, hot core within Sgr B2(N).[7] This spatial coincidence provided strong evidence for the reliability of the identification.

Detection in G10.47+0.03

More recently, aminoacetonitrile was successfully identified in another hot molecular core, G10.47+0.03, using the Atacama Large Millimeter/submillimeter Array (ALMA) .[1][8] This detection further established that the chemistry leading to AAN is not unique to Sgr B2(N) and may be more widespread in massive star-forming regions.

Physicochemical Properties in the ISM

The identification of interstellar molecules like AAN relies on the precise measurement of their rotational transitions in the laboratory.[9] Molecules in the gas phase rotate at specific, quantized frequencies. When a molecule transitions from a higher to a lower rotational energy state, it emits a photon at a characteristic frequency, creating a spectral line that acts as a unique fingerprint.

Spectral Signature and Observational Data

The detection of AAN was made possible by laboratory rotational spectroscopy, which provides the precise frequencies needed for astronomical searches.[10] The astronomical data for AAN in two key sources are summarized below.

| Parameter | Sagittarius B2(N) | G10.47+0.03 |

| Telescopes Used | IRAM 30m, IRAM PdBI, ATCA[2] | Atacama Large Millimeter/submillimeter Array (ALMA)[1][8] |

| Column Density (N) | 2.8 x 10¹⁶ cm⁻²[7] | (9.10 ± 0.7) x 10¹⁵ cm⁻²[1][8] |

| Rotational Temp. (T_rot) | 100 K[7] | 122 ± 8.8 K[1][8] |

| Fractional Abundance | 2.2 x 10⁻⁹[7] | 7.01 x 10⁻⁸[1][8] |

| Source Diameter | ~2" (0.08 pc)[7] | Not specified |

Table 1: Observational Parameters for Aminoacetonitrile in Sgr B2(N) and G10.47+0.03.

Formation Pathways in the Interstellar Medium

The observed high abundance of aminoacetonitrile in hot cores strongly suggests it is formed on the surfaces of icy dust grains during an earlier, colder phase and is subsequently released into the gas phase as the nascent star heats its surroundings.[4][5][7] Both grain-surface and gas-phase reactions are believed to contribute to its synthesis.

Grain-Surface Chemistry

Chemical models indicate that AAN is primarily formed via radical-radical reactions on the surfaces of interstellar ice grains during the cold, pre-stellar core stage.[4][5] A key proposed pathway involves the reaction between the amino radical (NH₂) and the cyanomethyl radical (H₂CCN):[5][11]

NH₂ + H₂CCN → NH₂CH₂CN

These radicals can be formed through the vacuum ultraviolet (VUV) irradiation of simpler, abundant ice components like ammonia (NH₃) and acetonitrile (CH₃CN).[11] The AAN molecules then remain frozen in the ice mantle until the temperature rises, causing the ices to sublimate and release the complex molecules into the hot gas.[4][5]

Gas-Phase Chemistry & The Strecker Synthesis

While grain-surface reactions are considered dominant, gas-phase reactions may also play a role. The Strecker synthesis, a well-known reaction in prebiotic chemistry, provides a plausible framework for AAN formation.[6] In an astrophysical context, this involves the reaction of methanimine (CH₂NH), ammonia (NH₃), and hydrogen cyanide (HCN).[6] Laboratory experiments simulating interstellar ice conditions have demonstrated that AAN can be formed by the thermal processing of ices containing these precursors, without the need for energetic photons.[6]

The diagram below illustrates the key proposed formation pathways.

Caption: Proposed formation pathways for interstellar aminoacetonitrile.

Astrobiological Significance: A Stepping Stone to Life

The discovery of aminoacetonitrile in the ISM is profoundly significant because it represents a tangible link in the chain of chemical evolution from simple interstellar molecules to the building blocks of life.[12]

-

Direct Glycine Precursor: AAN is the immediate precursor to glycine via hydrolysis (reaction with water).[5][6] Theoretical calculations have even suggested a barrierless pathway for the formation of glycine from AAN and the hydroxyl radical (OH) on icy grain surfaces, catalyzed by water.[5][13]

-

Adenine Precursor: Beyond glycine, AAN is also a suggested precursor for adenine (C₅H₅N₅), one of the nucleobases of DNA and RNA.[4][5] Plausible mechanisms involve reactions between AAN and other simple nitriles like cyanogen (NCCN).[5]

-

Delivery to Planets: The presence of AAN in hot cores, the birthplaces of stars and planetary systems, implies that this prebiotic molecule could be incorporated into comets and asteroids.[12] The subsequent delivery of these objects to the early Earth during the "late heavy bombardment" could have seeded the planet with the necessary ingredients for the origin of life.[10] Laboratory studies have shown that the hydrolysis of AAN to glycine is efficient in aqueous environments, such as those that would have been present on a young, water-rich planet.[12][14]

Caption: Astrobiological pathway from interstellar AAN to the building blocks of life.

Methodologies for Detection and Analysis

The detection of specific molecules in the ISM is a multi-step process that combines astronomical observation, laboratory spectroscopy, and theoretical modeling.

Caption: General workflow for the detection of an interstellar molecule.

Experimental Protocol 1: Radio Astronomical Observation and Data Reduction

This protocol provides a generalized workflow for observing a molecular line in a hot core using an interferometer like ALMA.

-

Proposal and Observation Planning:

-

Target Selection: Choose a chemically rich source (e.g., Sgr B2(N), Orion-KL, G10.47+0.03).

-

Frequency Selection: Using laboratory data from spectroscopic catalogs (e.g., Cologne Database for Molecular Spectroscopy - CDMS), identify strong, unblended rotational transitions of AAN within an accessible atmospheric window (e.g., ALMA Bands 3-7).

-

Sensitivity Calculation: Use an observing time calculator (e.g., ALMA OT) to determine the required integration time to achieve a target signal-to-noise ratio (SNR > 5σ).

-

Observation Setup: Define spectral resolution (narrow enough to resolve the line profile, e.g., < 1 km/s) and correlator setup. Select appropriate phase, bandpass, and flux calibrators.

-

-

Data Acquisition:

-

The telescope array observes the target source and calibrators according to the defined schedule. Data are recorded as complex visibilities.

-

-

Data Calibration and Reduction (using software like CASA):

-

Initial Flagging: Inspect the data and flag any anomalous visibilities caused by hardware issues or atmospheric instability.

-

Calibration:

-

Apply water vapor radiometer corrections.

-

Derive and apply bandpass calibration to correct for frequency-dependent instrumental response.

-

Derive and apply phase and amplitude gain calibrations using the phase calibrator to correct for atmospheric and instrumental variations over time.

-

Set the absolute flux scale using observations of the flux calibrator (e.g., a planet or quasar with known flux).

-

-

Continuum Subtraction: Identify line-free channels in the visibility data and fit a low-order polynomial to model the continuum emission. Subtract this model from the target data to isolate the spectral line emission.

-

Imaging and Deconvolution:

-

Fourier transform the calibrated, continuum-subtracted visibilities to create a "dirty" image cube (RA, Dec, Frequency).

-

Deconvolve the dirty image using an algorithm like CLEAN to remove the instrumental point spread function (the "dirty beam"). This produces a final, high-fidelity image cube.

-

-

-

Data Analysis:

-

Spectrum Extraction: Extract the spectrum from the region of interest in the final data cube.

-

Line Fitting: Fit a Gaussian profile to the detected line to determine its central frequency, intensity (peak flux), and linewidth (FWHM).

-

LTE Modeling: Assuming Local Thermodynamic Equilibrium, use a rotation diagram analysis with multiple detected transitions to derive the column density and rotational temperature of the molecule. This involves plotting the natural logarithm of the column density in the upper energy state against the energy of that state; the slope gives the temperature and the intercept gives the total column density.

-

Experimental Protocol 2: Laboratory Rotational Spectroscopy for Astro-Identification

This protocol outlines a generalized method for measuring the rotational spectrum of a molecule like AAN to provide the precise rest frequencies needed for astronomical searches.

-

Sample Preparation:

-

Obtain a high-purity sample of aminoacetonitrile.

-

The sample is typically held at room temperature, and its vapor is introduced into the spectrometer at low pressure (a few mTorr).

-

-

Spectrometer Setup:

-

A common setup is a millimeter/submillimeter wave spectrometer combined with a frequency synthesizer source.

-

The source generates a highly stable, tunable millimeter-wave signal that is passed through a long absorption cell (several meters) containing the sample vapor.

-

A sensitive detector (e.g., a liquid-helium-cooled bolometer) is placed at the end of the cell to measure the power of the radiation.

-

-

Data Acquisition:

-

The frequency of the source is swept across the desired range (e.g., 70-300 GHz).

-

When the source frequency exactly matches a rotational transition frequency of the molecule, the molecules absorb the radiation, causing a sharp dip in the power measured by the detector.

-

The detector output is recorded as a function of frequency, producing the absorption spectrum.

-

Techniques like frequency modulation and phase-sensitive detection are used to enhance sensitivity and reduce baseline noise.

-

-

Spectral Analysis and Catalog Generation:

-

Transition Assignment: The observed absorption lines are assigned to specific quantum number transitions (J, Kₐ, Kₑ) using theoretical predictions from quantum chemical calculations.

-

Hamiltonian Fitting: The assigned transition frequencies are fitted to a theoretical model using an effective rotational Hamiltonian. This fit yields highly precise values for the molecule's rotational constants (A, B, C) and centrifugal distortion constants.

-

Prediction and Cataloging: The fitted spectroscopic constants are used to predict the frequencies of all significant rotational transitions across a wide frequency range (up to ~1 THz). These predicted frequencies, along with their uncertainties and calculated intensities, are compiled into a line catalog entry for databases like CDMS and JPL.

-

Challenges and Future Directions

Despite the success in detecting aminoacetonitrile, significant challenges remain. Hot cores like Sgr B2(N) exhibit extremely high line density, leading to "line confusion," where the spectral lines of many different molecules overlap, making unambiguous identification difficult.[2] Furthermore, detecting these complex molecules in colder, less dense regions, or in protoplanetary disks where planets form, remains a key objective that will require the enhanced sensitivity of next-generation telescopes.

Future research will focus on:

-

Deeper Surveys: Utilizing the full capabilities of ALMA and future instruments like the Square Kilometre Array (SKA) to search for AAN and other prebiotic molecules in a wider variety of interstellar environments.

-

Isotopologue Detection: Searching for rarer isotopic versions of AAN (e.g., containing ¹³C, ¹⁵N, or D) to better constrain its formation pathways.

-

Bridging to Comets: Directly comparing the abundance of AAN in the ISM with that in comets, aided by missions like the upcoming Comet Interceptor, to trace the chemical heritage from molecular clouds to our own Solar System.

-

Searching for Glycine: Armed with a better understanding of its precursor's abundance, refined searches for interstellar glycine can be undertaken, targeting regions where AAN is known to be present.

Conclusion

The discovery of aminoacetonitrile in the interstellar medium is a landmark achievement, providing the strongest evidence to date that the precursors to life's essential building blocks are synthesized in the vast molecular factories between the stars. It validates a key hypothesis in the theory of prebiotic chemistry, suggesting that the chemical inventory of the early Earth may have been significantly enriched by extraterrestrial delivery. The methodologies developed for this discovery, combining cutting-edge radio astronomy with precision laboratory spectroscopy and sophisticated chemical modeling, have paved the way for future explorations into the cosmic origins of life. The celestial thread connecting the chemistry of molecular clouds to the biology of planets has become clearer, and aminoacetonitrile stands as a critical signpost on this remarkable journey.

References

-

Zhang, X., Quan, D., Li, X., Esimbek, J., Li, F., Zhou, Y., & Li, D. (2024). Chemical Models of Interstellar Glycine and Adenine Precursor Aminoacetonitrile (NH2CH2CN). arXiv:2408.11776 [astro-ph.GA]. Available at: [Link]

-

Manna, A., & Pal, S. (2022). Identification of interstellar amino acetonitrile in the hot molecular core G10.47+0.03. arXiv preprint arXiv:2208.06893. Available at: [Link]

-

Belloche, A., Menten, K. M., Comito, C., Müller, H. S. P., Schilke, P., Ott, J., Thorwirth, S., & Hieret, C. (2008). Detection of amino acetonitrile in Sgr B2(N). Astronomy & Astrophysics, 482(1), 179-196. Available at: [Link]

-

Danger, G., Borget, F., Chomat, M., Duvernay, F., Theulé, P., Chiavassa, T., & d'Hendecourt, L. (2011). Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions. Astronomy & Astrophysics, 535, A47. Available at: [Link]

-

Belloche, A., Garrod, R. T., Müller, H. S. P., & Menten, K. M. (2008). Detection of amino acetonitrile in Sgr B2(N). Astronomy & Astrophysics, 492(3), 769-773. Available at: [Link]

-

Max Planck Institute for Radio Astronomy. (2008). New organic molecule in space. Max-Planck-Gesellschaft. Available at: [Link]

-

Zhang, X., Quan, D., Li, X., Esimbek, J., Li, F., Zhou, Y., & Li, D. (2024). Chemical models of interstellar glycine and adenine precursor aminoacetonitrile (NH2CH2CN). Monthly Notices of the Royal Astronomical Society. Available at: [Link]

-

Belloche, A., et al. (2008). Detection of amino acetonitrile in Sgr B2(N). ResearchGate. Available at: [Link]

-

Belloche, A., et al. (2009). Increased complexity in interstellar chemistry: detection and chemical modeling of ethyl formate and n-propyl cyanide in Sagittarius B2(N). Astronomy & Astrophysics, 499(1), 215-232. Available at: [Link]

-

Manna, A., & Pal, S. (2022). Identification of interstellar amino acetonitrile in the hot molecular core G10.47+0.03: Possible glycine survey candidate for the future. Life sciences in space research, 34, 9–15. Available at: [Link]

-

Zhang, X., et al. (2024). Chemical models of interstellar glycine and adenine precursor aminoacetonitrile (NHCHCN). Monthly Notices of the Royal Astronomical Society. Available at: [Link]

-

Danger, G., et al. (2014). Aminoacetonitrile characterization in astrophysical-like conditions. EAS Publications Series, 62-63, 117-122. Available at: [Link]

-

Choe, J. C. (2023). Mechanisms of glycine formation from aminoacetonitrile in space. Physical Chemistry Chemical Physics, 25(23), 16001-16008. Available at: [Link]

-

Alessandrini, S., et al. (2023). Insights into the molecular structure and infrared spectrum of the prebiotic species aminoacetonitrile. Physical Chemistry Chemical Physics, 25, 3889-3901. Available at: [Link]

-

Melosso, M., et al. (2020). Far-infrared laboratory spectroscopy of aminoacetonitrile and first interstellar detection of its vibrationally excited transitions. Astronomy & Astrophysics, 641, A152. Available at: [Link]

-

Melosso, M., et al. (2020). Far-infrared laboratory spectroscopy of aminoacetonitrile and first interstellar detection of its vibrationally excited transitions. Astronomy & Astrophysics, 641. Available at: [Link]

-

Margulès, L., et al. (2017). Rotational Spectra in 29 Vibrationally Excited States of Interstellar Aminoacetonitrile. GEM - Grupo de Espectroscopia Molecular. Available at: [Link]

-

Margulès, L., et al. (2017). Rotational Spectra in 29 Vibrationally Excited States of Interstellar Aminoacetonitrile. The Astrophysical Journal Supplement Series, 229(2), 20. Available at: [Link]

-

Physics Frontier. (2024). How Do Scientists Analyze Interstellar Gas Within Opaque Molecular Clouds? YouTube. Available at: [Link]

-

Marlton, S., & Hall, C. (2023). The great mystery of interstellar chemistry. Pursuit by the University of Melbourne. Available at: [Link]

-

Malaska, M. J., et al. (2024). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry. Available at: [Link]

-

Snyder, L. E. (2006). Interferometric observations of large biologically interesting interstellar and cometary molecules. Proceedings of the National Academy of Sciences, 103(33), 12243-12248. Available at: [Link]

-

Kisiel, Z. (2014). Rotational Spectroscopy and Interstellar Molecules. Physical Research Laboratory. Available at: [Link]

-

Fiveable. (2025). Astrochemical Observations and Techniques. Fiveable. Available at: [Link]

-

Wikipedia. (n.d.). Rotational spectroscopy. Retrieved from [Link]

Sources

- 1. Broad band high resolution rotational spectroscopy for Laboratory Astrophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gb.nrao.edu [gb.nrao.edu]

- 3. Radiation transport and non-LTE analysis of interstellar molecular lines. I. Carbon Monoxide (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hunting for interstellar molecules: rotational spectra of reactive species - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00052D [pubs.rsc.org]

- 6. aanda.org [aanda.org]

- 7. mcguirelab.mit.edu [mcguirelab.mit.edu]

- 8. Non-LTE modelling of the HC2NC and HNC3 abundance in astrophysical environments | Astronomy & Astrophysics (A&A) [aanda.org]

- 9. almascience.eso.org [almascience.eso.org]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. science.nrao.edu [science.nrao.edu]

- 12. pure.mpg.de [pure.mpg.de]

- 13. var.sron.nl [var.sron.nl]

- 14. atnf.csiro.au [atnf.csiro.au]

The Strategic Role of Aminoacetonitrile Sulfate in the Modern Strecker Synthesis of Amino Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Strecker synthesis, a foundational method for creating amino acids from simple precursors, has been a cornerstone of organic chemistry for over 170 years. However, its traditional reliance on highly toxic reagents like hydrogen cyanide (HCN) and ammonia has spurred the development of safer, more stable alternatives. This technical guide delves into the pivotal role of aminoacetonitrile sulfate as a modern, strategic reagent in the synthesis of α-amino acids. We will move beyond its simple application as a glycine precursor to explore its function in more advanced, ammonium-catalyzed methodologies that circumvent the need for free cyanide. This paper provides a detailed mechanistic exploration, field-proven experimental protocols, and a comparative analysis of its advantages, offering researchers a comprehensive resource for leveraging this stable and versatile compound in amino acid synthesis and drug development.

The Classic Strecker Synthesis: A Three-Component Foundation

First reported by Adolph Strecker in 1850, the classical Strecker synthesis is a one-pot reaction that produces α-amino acids from an aldehyde or ketone.[1] The reaction proceeds via a three-component condensation involving the carbonyl compound, ammonia, and a cyanide source.[2][3]

The mechanism can be divided into two primary stages:

-

Formation of an α-Aminonitrile: The aldehyde (or ketone) reacts with ammonia to form an imine intermediate. This is followed by the nucleophilic attack of a cyanide ion on the imine carbon, yielding an α-aminonitrile.[1][2] Safer, solid reagents like ammonium chloride (NH₄Cl) and potassium cyanide (KCN) are often used to generate the necessary ammonia and cyanide in situ, avoiding the handling of hazardous HCN gas.[4]

-

Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield a carboxylic acid, resulting in the final α-amino acid product.[2][4]

While robust and versatile, the classical approach's reliance on stoichiometric amounts of toxic cyanide salts remains a significant drawback for laboratory safety and environmental considerations.[5]

Caption: The classical three-component Strecker synthesis pathway.

Aminoacetonitrile Sulfate: A Stable and Safer Precursor

Aminoacetonitrile (H₂NCH₂CN) is the simplest α-aminonitrile and a direct precursor to the amino acid glycine via hydrolysis.[6] However, in its free base form, it is unstable at room temperature.[6] To overcome this, it is prepared and handled as a stable, crystalline salt, most commonly aminoacetonitrile sulfate ((H₂NCH₂CN)₂·H₂SO₄) or the bisulfate. This salt form offers significant advantages:

-

Stability: The sulfate salt is a solid that is significantly more stable for storage and transport compared to the free base.[6]

-

Safety: It provides a safer alternative to handling highly toxic and volatile hydrogen cyanide or soluble cyanide salts directly.

-

Handling: As a crystalline powder, it is easier to weigh and dispense accurately in laboratory settings.

While its most straightforward application is in the large-scale synthesis of glycine, its true potential lies in its use as a building block for more complex amino acids.[6]

A Modern, Two-Component Approach: Ammonium-Catalyzed Synthesis

Recent advancements have redefined the role of aminoacetonitrile, elevating it from a simple glycine precursor to a core component in a greener, more efficient synthesis of diverse α-aminonitriles. A groundbreaking study demonstrated a method that avoids the direct use of cyanide reagents altogether, instead using aminoacetonitrile as a combined source for the amino and nitrile functionalities.[5]

This modern approach relies on the in situ reaction of an aldehyde or ketone with aminoacetonitrile, catalyzed by a simple ammonium salt (e.g., NH₄Cl).

Core Mechanism:

-

Catalyst Activation: The ammonium salt catalyst activates the carbonyl group of the starting aldehyde (e.g., isobutyraldehyde for valine synthesis), making it more electrophilic.

-

Nucleophilic Attack: The amino group of aminoacetonitrile acts as a nucleophile, attacking the activated carbonyl carbon.

-

Intermediate Formation & Rearrangement: This attack leads to the formation of an intermediate which, through a series of proton transfers and rearrangements facilitated by the catalyst, ultimately generates a new, more substituted α-aminonitrile.

-

Hydrolysis: As in the classic synthesis, the resulting α-aminonitrile is then hydrolyzed in a separate step to yield the target amino acid (e.g., Valine).

This catalytic method represents a significant evolution of the Strecker synthesis, transforming it from a three-component condensation into a more elegant two-component reaction.[5][7]

Sources

- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 2. Experimental investigation of aminoacetonitrile formation through the Strecker synthesis in astrophysical-like conditions: reactivity of methanimine (CH2NH), ammonia (NH3), and hydrogen cyanide (HCN) | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Characteristics of Aminoacetonitrile Sulfate Powder

Introduction

Aminoacetonitrile, a key precursor in the synthesis of glycine and various nitrogen-containing heterocycles, is of significant interest to the pharmaceutical and agrochemical industries.[1] Due to the inherent instability of the free base, it is commonly handled as a more stable salt, primarily the sulfate or bisulfate.[1] A thorough understanding of the physical characteristics of Aminoacetonitrile Sulfate powder is paramount for drug development professionals. These properties directly influence its stability, handling, processing, and ultimately, the performance and quality of the final drug product. This guide provides a comprehensive overview of the critical physical attributes of Aminoacetonitrile Sulfate, the expert rationale behind their characterization, and the detailed methodologies required for their accurate assessment.

Chemical Identity and Stoichiometry

A point of critical importance when characterizing this material is the distinction between its common salt forms. The literature and commercial suppliers often refer to "Aminoacetonitrile Sulfate," which can denote two different stoichiometric compounds. This ambiguity can lead to significant variations in physical properties.

-

Aminoacetonitrile Sulfate (2:1): This is the salt formed by two molecules of aminoacetonitrile and one molecule of sulfuric acid.[2][3][4]

-

Aminoacetonitrile Bisulfate (1:1) or Hydrogen Sulfate: This salt consists of a 1:1 molar ratio of aminoacetonitrile and sulfuric acid.[5][6]

It is imperative for researchers to confirm the specific salt form they are working with, as properties like molecular weight, melting point, and solubility will differ. The choice between these forms in a development pipeline is often dictated by factors such as yield, purity, and stability under desired processing conditions.

| Property | Aminoacetonitrile Sulfate (2:1) | Aminoacetonitrile Bisulfate (1:1) |

| CAS Number | 5466-22-8[2] | 151-63-3[6] |

| Molecular Formula | C₄H₈N₄·H₂SO₄ (or C₄H₁₀N₄O₄S)[2][4] | C₂H₄N₂·H₂SO₄ (or C₂H₆N₂O₄S)[5][6] |

| Molecular Weight | ~210.21 g/mol [4] | ~154.14 g/mol [5][6] |

| IUPAC Name | bis(2-aminoacetonitrile);sulfate[2] | 2-aminoacetonitrile;sulfuric acid[5] |

Macroscopic and Microscopic Properties

The appearance and particle characteristics of a powder are the first line of characterization, providing crucial insights into purity, handling, and processing behavior.

Appearance, Color, and Odor

As a primary quality control check, visual inspection is fundamental. Deviations from the expected appearance can indicate impurities, degradation, or incorrect polymorphic form.

-

General Appearance: The compound is typically described as a white to off-white, pale cream, or pale brown solid. It can exist as a crystalline powder or in the form of chunks.

-

Significance: Color variations can be indicative of residual solvents, by-products from synthesis, or degradation upon exposure to light or air. For a drug substance, color must be consistent between batches to ensure a uniform and acceptable final product appearance.

Particle Size and Morphology

Particle size distribution and shape (morphology) are critical parameters that influence a wide range of downstream processes, including powder flow, dissolution rate, and content uniformity in a final dosage form.

-

Rationale for Analysis: Fine particles may lead to poor flowability and dust generation, posing handling and safety challenges. Conversely, large particles might have poor solubility. Scanning Electron Microscopy (SEM) is the definitive method for visualizing particle shape and surface texture, which can reveal tendencies for agglomeration or electrostatic charging.

Experimental Protocol: Particle Characterization by Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, size, and surface texture of Aminoacetonitrile Sulfate powder.

Methodology Rationale: SEM is chosen for its ability to produce high-resolution, three-dimensional images of a sample's surface, providing significantly more detail on particle shape and texture than optical microscopy.

Step-by-Step Protocol:

-

Sample Preparation:

-

Place a carbon adhesive tab onto an aluminum SEM stub.

-

Carefully apply a small, representative amount of Aminoacetonitrile Sulfate powder onto the adhesive tab.

-

Gently press the powder to ensure adhesion.

-

Remove excess powder using a jet of compressed nitrogen or air, ensuring a monolayer of particles remains. This prevents charging effects and ensures clear imaging.

-

Place the stub into a sputter coater.

-

-

Sputter Coating:

-

Coat the sample with a thin (e.g., 5-10 nm) layer of a conductive material, typically gold or palladium.

-

Causality: This conductive layer is essential to prevent the buildup of static charge on the sample surface when irradiated by the electron beam, which would otherwise cause image distortion and loss of resolution.

-

-

Imaging:

-

Load the coated sample into the SEM chamber and evacuate to high vacuum.

-

Apply an appropriate accelerating voltage (e.g., 5-15 kV). A lower voltage is often preferred for organic materials to minimize beam damage.

-

Focus the electron beam on the sample and adjust magnification to view individual particles and agglomerates.

-

Capture images at various magnifications (e.g., 100x, 500x, 2000x) to provide a comprehensive overview of the particle landscape.

-

Document observations on particle shape (e.g., crystalline, acicular, irregular), surface texture, and degree of agglomeration.

-

Powder Flow and Bulk Properties

For drug development professionals, powder flow is a non-negotiable attribute. Poor flow can lead to inconsistent die filling during tableting, weight variation in capsules, and segregation in powder blends, all of which are critical quality failures. The properties are typically evaluated according to standards such as USP General Chapter <616>.[7][8][9]

-